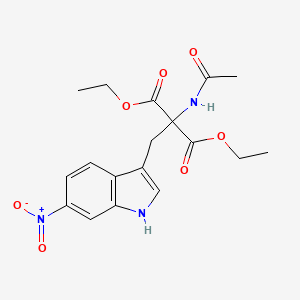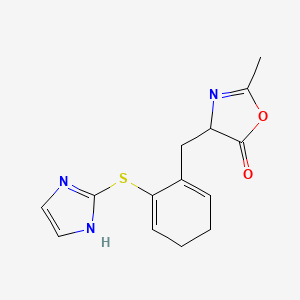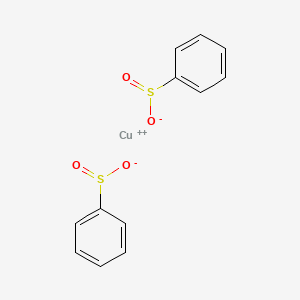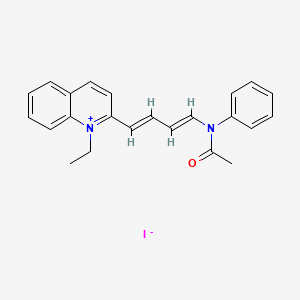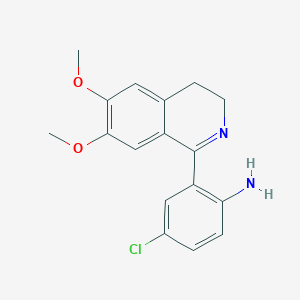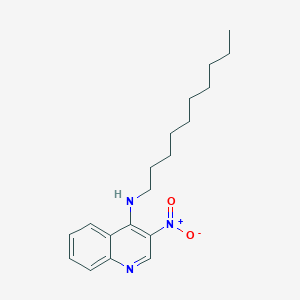![molecular formula C12H15N5O B12899193 [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring and an aminopurinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopurine with a cyclobutyl aldehyde under controlled conditions to form the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminopurinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol involves its interaction with specific molecular targets. The aminopurinyl group can mimic nucleic acid bases, allowing the compound to interfere with nucleic acid synthesis or function. This interaction can inhibit the activity of enzymes involved in DNA or RNA replication, making it a potential candidate for antiviral or anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Aminopurin-9-yl)ethanol
- 9-(2-Hydroxyethyl)adenine
- 6-Amino-9H-purin-9-yl derivatives
Uniqueness
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol is unique due to its cyclobutyl ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H15N5O |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3- |
Clé InChI |
SLCDRONCTWUSDF-BAQGIRSFSA-N |
SMILES isomérique |
C1C/C(=C/CN2C=NC3=C(N=CN=C32)N)/C1CO |
SMILES canonique |
C1CC(=CCN2C=NC3=C(N=CN=C32)N)C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


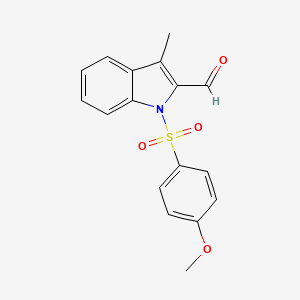

![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
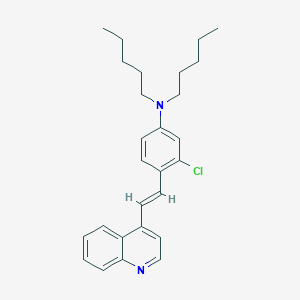
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
